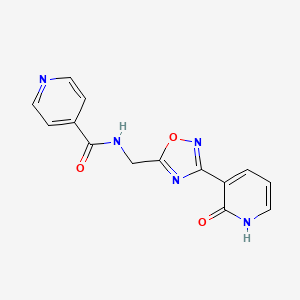

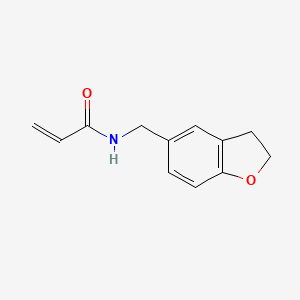

![molecular formula C8H9N3 B2705300 6,7-二甲基-3H-咪唑并[4,5-c]吡啶 CAS No. 2445792-18-5](/img/structure/B2705300.png)

6,7-二甲基-3H-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6,7-dimethyl-3H-imidazo[4,5-c]pyridine” is a derivative of imidazopyridine, a heterocyclic compound that plays a crucial role in numerous disease conditions . The imidazopyridines are known for their wide range of biological activities, including acting as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Synthesis Analysis

The synthesis of imidazopyridines often starts with the derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

GABA A Receptor Modulation

The structural resemblance between 6,7-dimethyl-3H-imidazo[4,5-c]pyridine (referred to as “imidazo[4,5-c]pyridine” hereafter) and purines has prompted biological investigations to assess their potential therapeutic significance. Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions. Notably, they were discovered to act as GABA A receptor positive allosteric modulators. These receptors are essential for inhibitory neurotransmission in the central nervous system (CNS). By enhancing GABAergic transmission, imidazo[4,5-c]pyridines may have implications for anxiety, epilepsy, and other CNS disorders .

Antihypertensive Agents

Imidazo[4,5-c]pyridine derivatives have been explored as nonpeptidic angiotensin II receptor antagonists. Specifically, 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine has been studied for its antihypertensive properties. Researchers have examined various positional substitutions on the imidazo[4,5-b]pyridine scaffold to develop orally active, long-duration antihypertensive agents .

Anti-Cancer Potential

Imidazo[4,5-c]pyridines influence cellular pathways necessary for cancer cell function. They interact with enzymes involved in carbohydrate metabolism, making them intriguing candidates for cancer therapy. Additionally, some compounds within this class exhibit confirmed anti-cancer activity, while others are in clinical trials. For instance, bamaluzole (with the imidazo[4,5-c]pyridine system) is a GABA A receptor agonist patented as an anticonvulsant by Merck .

Vascular Endothelial Growth Factor Receptor Inhibition

Substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines, derived from imidazo[4,5-c]pyridine, have been evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds hold promise for anti-angiogenic therapies, particularly in cancer treatment .

Antiviral Activity

Researchers have assessed the antiviral potential of imidazo[4,5-c]pyridine derivatives. Their cytotoxic effects on virus host cell lines were determined using colorimetric assays. These investigations highlight the compounds’ potential in combating viral infections .

Anti-Tuberculosis Activity

2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown in vitro anti-TB activity against replicating, non-replicating, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. These findings underscore the importance of imidazo[4,5-c]pyridine analogues in the fight against tuberculosis .

作用机制

Target of Action

It’s structurally similar to 2-ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridine, which is a nonpeptidic angiotensin ii receptor antagonist . Therefore, it’s plausible that 6,7-dimethyl-3H-imidazo[4,5-c]pyridine may also interact with similar receptors or pathways.

Mode of Action

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . The interaction of 6,7-dimethyl-3H-imidazo[4,5-c]pyridine with its targets could lead to changes in these pathways, affecting cellular functions.

Biochemical Pathways

Imidazopyridines, the class of compounds to which 6,7-dimethyl-3H-imidazo[4,5-c]pyridine belongs, have the ability to influence many cellular pathways . These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The downstream effects of these pathway alterations would depend on the specific targets and interactions of 6,7-dimethyl-3H-imidazo[4,5-c]pyridine.

Result of Action

Given its structural similarity to other imidazopyridines, it may have similar effects, such as influencing cellular pathways and potentially exhibiting therapeutic effects .

未来方向

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazo show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of “6,7-dimethyl-3H-imidazo[4,5-c]pyridine” could potentially be in the development of new drugs for various diseases .

属性

IUPAC Name |

6,7-dimethyl-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6(2)9-3-7-8(5)11-4-10-7/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXDEPGNEWTCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CN=C1C)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethyl-3H-imidazo[4,5-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

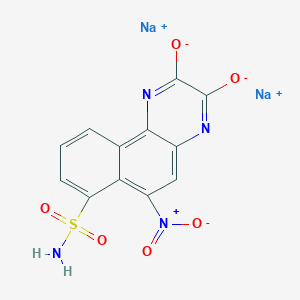

![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)

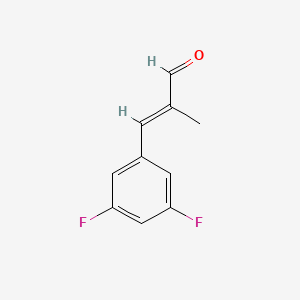

![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)

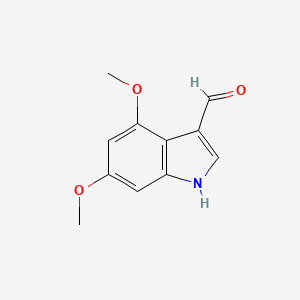

![(E)-ethyl 1-cyclohexyl-2-(nicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2705223.png)

![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)

![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)

![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)